molecular formula C14H17NO3 B6496577 methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2323033-59-4

methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No. B6496577
CAS RN: 2323033-59-4
M. Wt: 247.29 g/mol
InChI Key: KXINGXMRKNXCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (MPC) is an organic compound belonging to the class of pyrrolidines and is widely used in the pharmaceutical and chemical industry. It is an important intermediate in the synthesis of a variety of pharmaceuticals and is used as a building block for the synthesis of drugs. MPC is a key intermediate in the synthesis of several drugs, including anti-anxiety agents, anti-depressants, anti-convulsants, anti-inflammatory agents, and anti-cancer agents.

Scientific Research Applications

Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of various drugs, such as anti-anxiety agents, anti-depressants, anti-convulsants, anti-inflammatory agents, and anti-cancer agents. It has also been used to study the effects of various drugs on various biological systems, including the central nervous system, cardiovascular system, and endocrine system.

Mechanism of Action

Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is believed to act on the central nervous system by inhibiting the reuptake of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine. This inhibition of reuptake leads to an increase in the availability of these neurotransmitters in the synaptic cleft, which in turn leads to an increase in the activity of these neurotransmitters.
Biochemical and Physiological Effects
methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, anticonvulsant, anti-inflammatory, and anti-cancer effects. It has also been shown to have a variety of effects on the cardiovascular system, including a decrease in blood pressure and an increase in heart rate.

Advantages and Limitations for Lab Experiments

Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and is not easily degraded by light or other environmental factors. However, it has limited solubility in water and is not very soluble in organic solvents.

Future Directions

Future research on methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate should focus on its potential applications in medicine. This includes exploring its potential use as an anti-anxiety, antidepressant, anticonvulsant, anti-inflammatory, and anti-cancer agent. Additionally, further research should be conducted to better understand its mechanism of action and its effects on the cardiovascular system. Other potential areas of research include the development of novel synthesis methods for methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate and the design of new derivatives with improved pharmacological properties.

Synthesis Methods

Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is synthesized via a reaction between 1-methyl-5-oxopyrrolidine-3-carboxylic acid and 4-methylphenylmethyl alcohol. The reaction is carried out in an aqueous solution at a temperature of 60-90°C and a pressure of 1-2 atm. The reaction is catalyzed by an acid, such as sulfuric acid, and is completed in a few hours. The product is purified by recrystallization from acetonitrile.

properties

IUPAC Name

methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10-3-5-11(6-4-10)8-15-9-12(7-13(15)16)14(17)18-2/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXINGXMRKNXCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

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